
3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 3-nitro-2-amino-benzoic acid, has been reported through a multi-step process starting from phthalic anhydride. This involves nitration, dehydration, amidation, and Hofmann rearrangement steps. The synthesis of 3-nitro-2-amino-benzoic acid achieved a total yield of 19%, with the structure confirmed by various spectroscopic methods . Although the synthesis of the exact compound is not detailed, the methods used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid, such as the isomers of nitro trifluoromethyl benzoic acid, has been characterized crystallographically and spectroscopically. These studies reveal that the presence of substituents like the nitro and trifluoromethyl groups can cause steric interactions, leading to rotations of these groups out of the aromatic plane . This information suggests that the molecular structure of the compound may also exhibit such steric effects due to its nitro and isoindoline substituents.
Chemical Reactions Analysis
The chemical reactions involving the nitro group and the carboxylic acid group in benzoic acid derivatives are of significant interest. The nitro group can undergo various reactions, such as reduction to an amine, which can further react in a multitude of ways. The carboxylic acid group can participate in esterification, amidation, and other acid-base reactions. While the provided papers do not discuss the chemical reactions of this compound specifically, the reactions of similar compounds provide insights into the reactivity of such functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are influenced by their functional groups and molecular structure. For instance, the presence of electron-withdrawing groups like nitro can affect the acidity of the carboxylic acid group. The steric interactions mentioned in the molecular structure analysis can also impact the compound's crystal packing and, consequently, its melting point and solubility. Although the exact properties of this compound are not provided, the properties of structurally related compounds can offer a comparative basis .
Wissenschaftliche Forschungsanwendungen
Solvation and Gel Formation in Imide Derivatives
Research by Singh and Baruah (2008) explored the condensation reactions of naphthalic anhydride with diamines, leading to derivatives of isoindol-2-yl-benzoic acid. These derivatives exhibited interesting properties, including the formation of gels in mixed solvents, highlighting their potential in material science and chemistry (Singh & Baruah, 2008).
Molecular Interactions in Solvents
Tekade et al. (2019) conducted ultrasonic investigations on molecular interactions of N-phthaloyl compounds, including isoindol-2-yl derivatives, in various solvents. This study is significant for understanding drug transmission and absorption due to the insights it provides on molecular interactions (Tekade, Tale, & Bajaj, 2019).
Synthesis and Characterization in Organometallic Chemistry
Liu et al. (2011) synthesized complexes using derivatives of isoindol-2-yl-benzoic acid, contributing to the field of organometallic chemistry. Their work involved characterizing these complexes and exploring their supramolecular structures, which can be beneficial in understanding molecular interactions and design (Liu, Li, Du, Zhu, & Xu, 2011).
Proton/Metal-Ligand Stability in Coordination Chemistry
In 2018, Tekade et al. examined the formation of complexes involving metals and ligands like isoindol-2-yl-acetic acid. Their findings are significant for specialists in coordination chemistry, offering insights into metal-ligand interactions (Tekade, Bajaj, Tale, Titirmare, & Bandwal, 2018).
Aggregation Enhanced Emission in Photophysics
A study by Srivastava, Singh, and Mishra (2016) on 1,8-naphthalimide compounds, including derivatives of isoindol-2-yl-benzoic acid, revealed their ability to form nanoaggregates with aggregation-enhanced emission. This research is valuable in photophysics and materials science (Srivastava, Singh, & Mishra, 2016).
Eigenschaften
IUPAC Name |
3-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O6/c18-13-10-5-2-6-11(17(22)23)12(10)14(19)16(13)9-4-1-3-8(7-9)15(20)21/h1-7H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTOCEIJVUZIPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2531589.png)
![1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride](/img/structure/B2531591.png)
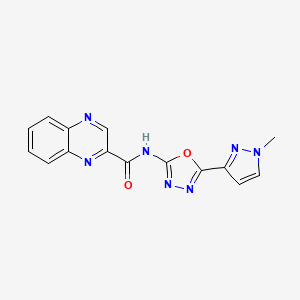
![3-((1H-Benzo[d]imidazol-2-yl)amino)-4-(((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione](/img/structure/B2531595.png)
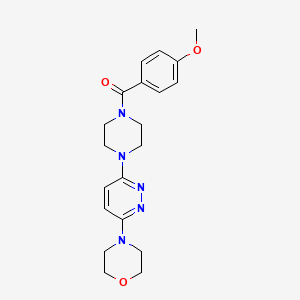
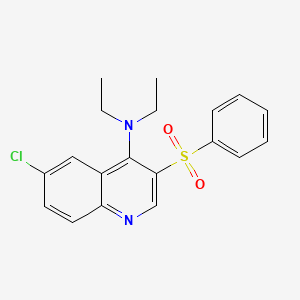
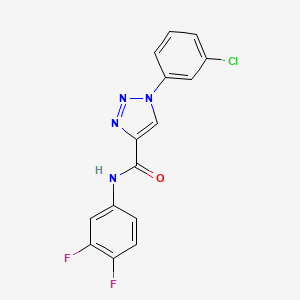
![4-phenyl-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2531603.png)


![N-(3,4-dimethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2531606.png)
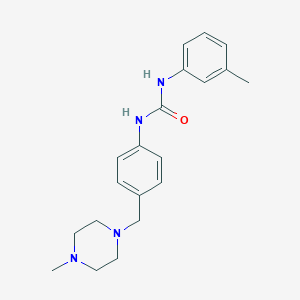
![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2531609.png)
